![molecular formula C19H17FN2O B2693526 9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 338415-03-5](/img/structure/B2693526.png)

9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

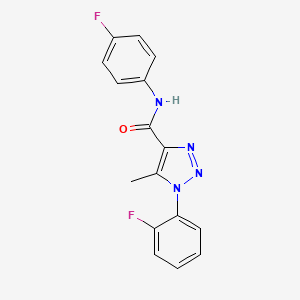

The compound “9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” is a benzodiazepine derivative . It is a structural analog of phenazepam in which the chlorine atom has been replaced by a fluorine atom . An alternate isomer, “5-(2-bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one” or “iso-flubromazepam”, may have been sold under the same name .

Molecular Structure Analysis

The molecular formula of this compound is C15H10BrFN2O . The InChI is 1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) . The SMILES representation is BrC1=CC(C(C2=CC=CC=C2F)=NC3)=C(C=C1)NC3=O .Physical And Chemical Properties Analysis

The compound is described as a white powder or a crystalline solid . The molar mass is 333.160 g/mol .Scientific Research Applications

Antitumor Properties

9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one and its derivatives have been studied for their antitumor properties. Research has found that fluorinated benzothiazoles, a category that includes this compound, are cytotoxic in vitro against certain human breast cell lines but inactive against others like prostate, nonmalignant breast, and colon cells. These compounds exhibit a biphasic dose-response relationship against sensitive cell lines, indicating potential as selective antitumor agents (Hutchinson et al., 2001). Another study highlighted the synthesis of similar compounds, noting their high affinity for central benzodiazepine receptors and partial agonist activity in vitro, suggesting potential for anxiety treatment without typical benzodiazepine side effects (Anzini et al., 2008).

Impact on Feeding and Gastric Secretion

Research on related benzodiazepine derivatives has investigated their effects on feed intake and gastric acid secretion. One study found that certain benzodiazepines increased feed intake and decreased gastric acid secretion in sheep, suggesting a potential role in the control of these physiological processes (Broek et al., 1979).

Synthesis and Activity Relationships

The synthesis and structure-activity relationships of benzodiazepines have been extensively studied. One paper discussed various synthetic routes and the relationship between substituents and pharmacological properties (Sternbach, 1971). Another study synthesized benzimidazoles, including benzodiazepine derivatives, and evaluated their cytotoxic activity against human cancer cell lines, noting the potent activity of some compounds (El-Naem et al., 2003).

Antimicrobial Activity

A study on structurally diverse benzothiazepines, including those related to this compound, revealed interesting antimicrobial activity against various bacterial and fungal strains, comparable to standard antibiotics in some cases (Kumar et al., 2013).

Prodrugs and Clinical Evaluation

Some benzothiazoles, including fluorinated derivatives, have been studied as prodrugs to improve bioavailability and pharmacological properties. These prodrugs have shown promise in preclinical evaluations for treating tumors and have undergone clinical trials (Bradshaw et al., 2002).

Safety and Hazards

properties

IUPAC Name |

9-(4-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O/c20-14-7-5-12(6-8-14)13-9-18-15(19(23)10-13)11-21-16-3-1-2-4-17(16)22-18/h1-8,13,21-22H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWNHPNWOAQUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(1,3-dithian-2-yl)-2-oxoethyl]carbamate](/img/structure/B2693443.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2693444.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2693452.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2693453.png)

![3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2693456.png)

![ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2693458.png)

![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde](/img/structure/B2693459.png)

![Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride](/img/structure/B2693463.png)

![4-methoxy-1-phenyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one](/img/structure/B2693466.png)